(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Catalog No.
S3271291
CAS No.
77171-41-6
M.F
C15H21NO5
M. Wt
295.335
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric ac...

CAS Number

77171-41-6

Product Name

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.335

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1

InChI Key

BHTRKISIDQZUQX-VXGBXAGGSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Solubility

not available

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral molecule containing a protected amino acid group, a hydroxyl group, and a phenyl ring. It is a derivative of 2-hydroxy-4-phenylbutyric acid (HPPA) with a Boc (tert-butyloxycarbonyl) protecting group attached to the amino group []. HPPA is a naturally occurring non-proteinogenic amino acid found in plants and some bacterial species [].


Molecular Structure Analysis

The key features of the molecule include:

  • Chiral center: The molecule has two chiral centers at the 2nd and 3rd carbon atoms, denoted by (2R,3R). This configuration gives the molecule a specific 3D structure essential for its function [].
  • Boc protecting group: The Boc group protects the amino group, making it less reactive. This is useful in organic synthesis to control the reaction pathway [].
  • Hydroxyl group: The hydroxyl group (OH) can participate in hydrogen bonding with other molecules, potentially influencing its interactions with other compounds [].
  • Phenyl ring: The phenyl ring is an aromatic group that contributes to the overall structure and properties of the molecule [].

Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group. This reaction is essential for incorporating the amino acid unit into larger molecules like peptides [].
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters. This reaction can be used to create new derivatives of the molecule with different properties [].

Physical And Chemical Properties Analysis

  • A solid at room temperature due to its high molecular weight [].
  • Soluble in organic solvents like dichloromethane and dimethylformamide due to the presence of the phenyl ring and the Boc group [].
  • Insoluble in water due to the lack of ionic groups and the presence of hydrophobic groups [].

HPPA has been investigated for its potential role in various biological processes, but the mechanisms are still under exploration. Some studies suggest HPPA may interact with specific enzymes or receptors in the body []. However, more research is needed to understand these mechanisms fully.

Synthesis of Peptides and Proteins

This molecule can serve as a building block for the synthesis of peptides and proteins with specific functionalities. The "Boc" group (tert-Butyloxycarbonyl) acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide synthesis. The (2R,3R) configuration introduces chirality, potentially leading to the development of novel therapeutic agents with improved activity and reduced side effects [1].

Source

XLogP3

1.9

Dates

Modify: 2023-08-19

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